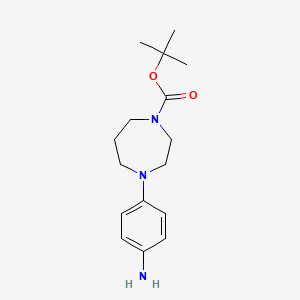![molecular formula C14H12N2O2S B6165196 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 1772341-12-4](/img/no-structure.png)
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 3-amino-N-[(furan-2-yl)methyl]benzene-1-sulfonamide , are organic compounds that often have biological activities. They are usually stored at room temperature and come in the form of a powder .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions like the Paal-Knorr Furan Synthesis . This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point of 3-amino-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is 50-51°C .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide with ammonia gas in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide", "Ammonia gas", "Palladium catalyst" ], "Reaction": [ "Step 1: 3-bromo-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide is dissolved in a suitable solvent, such as ethanol or methanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature.", "Step 3: A palladium catalyst, such as palladium on carbon, is added to the solution.", "Step 4: The reaction mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and filtered to remove the catalyst.", "Step 6: The filtrate is concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain the desired product, 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide." ] } | |
CAS RN |
1772341-12-4 |
Product Name |
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)